

An In-depth Technical Guide to the Synthesis and Characterization of Reineckate Salt

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Compound of Interest

Compound Name: Reineckate

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This guide provides a comprehensive overview of the synthesis and characterization of **Reineckate** salt, chemically known as ammonium tetrathiocyanatodiamminechromate(III), a compound with significant applications in analytical and coordination chemistry. This document details the experimental protocols for its preparation and the analytical techniques employed for its characterization, presenting quantitative data in structured tables and illustrating workflows with clear diagrams.

Synthesis of Reineckate Salt

The synthesis of **Reineckate** salt, $\text{NH}_4[\text{Cr}(\text{NCS})_4(\text{NH}_3)_2] \cdot \text{H}_2\text{O}$, is a well-established procedure involving the high-temperature reaction of ammonium thiocyanate and ammonium dichromate. [1][2][3] The resulting complex is then purified through a series of washing and recrystallization steps.

Experimental Protocol

This protocol is adapted from established methods and provides a step-by-step guide to the synthesis of **Reineckate** salt. [1][4][5]

Materials and Equipment:

- Ammonium thiocyanate (NH_4SCN)

- Ammonium dichromate ($(\text{NH}_4)_2\text{Cr}_2\text{O}_7$)
- Ice-cold water
- Distilled water
- Heating mantle or sand bath
- Large porcelain evaporating dish or beaker
- Stirring rod
- Buchner funnel and flask
- Filter paper
- Refrigerator
- Vacuum desiccator

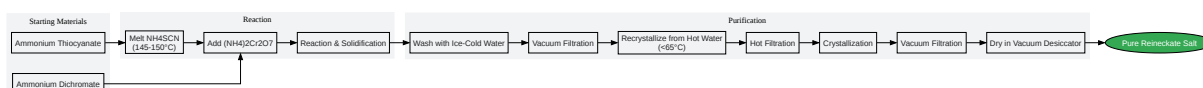
Procedure:

- **Melting of Ammonium Thiocyanate:** In a well-ventilated fume hood, gently heat 100 g of ammonium thiocyanate in a large porcelain evaporating dish using a heating mantle or sand bath. Stir the solid continuously with a stirring rod until it melts completely. The temperature should be maintained between 145-150°C.[3]
- **Reaction with Ammonium Dichromate:** Once the ammonium thiocyanate is molten, slowly and carefully add 30 g of finely powdered ammonium dichromate in small portions while stirring continuously. A vigorous reaction will occur, accompanied by the evolution of ammonia gas. The temperature of the reaction mixture will rise.[1][6]
- **Cooling and Solidification:** After the addition of ammonium dichromate is complete, continue stirring for a few minutes and then allow the mixture to cool and solidify. The resulting product will be a dark, crystalline mass.
- **Initial Purification:** Once cooled, crush the solidified mass into a coarse powder. Transfer the powder to a large beaker and add 200 mL of ice-cold water. Stir the mixture vigorously for

about 15 minutes. This step dissolves unreacted starting materials and byproducts, while the less soluble **Reineckate** salt remains as a solid.^{[1][5]}

- Isolation of Crude Product: Separate the crude **Reineckate** salt from the cold aqueous solution by vacuum filtration using a Buchner funnel. Wash the collected solid with two small portions of ice-cold water.
- Recrystallization: Transfer the crude product to a beaker containing 500 mL of distilled water preheated to 60-65°C. Stir the mixture until the **Reineckate** salt dissolves completely. It is crucial to keep the temperature below 65°C to avoid decomposition of the salt, which can release toxic hydrogen cyanide.^{[4][5]}
- Hot Filtration: Quickly filter the hot solution by gravity through a pre-heated funnel to remove any insoluble impurities.
- Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in a refrigerator to facilitate the crystallization of the purified **Reineckate** salt.
- Final Product Collection and Drying: Collect the resulting dark red crystals by vacuum filtration. Wash the crystals with a small amount of cold distilled water, followed by a small portion of ethanol. Dry the final product in a vacuum desiccator over a suitable drying agent.

Synthesis Workflow



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Caption: Workflow for the synthesis of **Reineckate** salt.

Characterization of Reineckate Salt

A combination of spectroscopic and analytical techniques is employed to confirm the identity, purity, and structural properties of the synthesized **Reineckate** salt.

Spectroscopic Characterization

IR spectroscopy is a powerful tool for identifying the functional groups present in the **Reineckate** salt complex. The characteristic vibrations of the ammine (NH_3) and thiocyanate (NCS^-) ligands provide a unique spectral fingerprint.

Experimental Protocol:

- **Sample Preparation:** A small amount of the dried **Reineckate** salt is intimately mixed with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.^{[7][8]}
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded in the mid-IR region (typically $4000\text{--}400\text{ cm}^{-1}$).

Quantitative Data:

Vibrational Mode	Wavenumber (cm ⁻¹)	Description
$\nu(\text{N-H})$ of NH_3	~3200 - 3400	Stretching vibrations of the N-H bonds in the ammine ligands.
$\nu(\text{C}\equiv\text{N})$ of NCS^-	~2050 - 2150	Stretching vibration of the carbon-nitrogen triple bond in the thiocyanate ligand. The position of this band is sensitive to the coordination mode (N-bonded vs. S-bonded). For Reineckate salt, it indicates N-coordination.[7]
$\delta(\text{N-H})$ of NH_3	~1600 - 1650	Bending vibrations of the N-H bonds in the ammine ligands.
$\nu(\text{C-S})$ of NCS^-	~820 - 860	Stretching vibration of the carbon-sulfur bond in the thiocyanate ligand.
$\delta(\text{NCS})$ of NCS^-	~450 - 500	Bending vibration of the thiocyanate ligand.[7]

UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the chromium(III) ion in the complex.

Experimental Protocol:

- **Sample Preparation:** A dilute solution of **Reineckate** salt is prepared by dissolving a small, accurately weighed amount of the salt in a suitable solvent (e.g., water, ethanol, or acetone) in a volumetric flask.[9]
- **Data Acquisition:** The UV-Vis spectrum of the solution is recorded using a spectrophotometer, typically in the range of 200-800 nm, against a solvent blank.

Quantitative Data:

Solvent	$\lambda_{\text{max 1}}$ (nm)	$\lambda_{\text{max 2}}$ (nm)	Electronic Transition Assignment
Water	~395	~520	d-d transitions of the Cr(III) ion in an octahedral field.
Ethanol	~398	~525	d-d transitions of the Cr(III) ion in an octahedral field.

Note: The exact positions of the absorption maxima may vary slightly depending on the solvent and the concentration. One source indicates an absorbance peak at 204 nm.[\[10\]](#)

Structural Characterization: X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of **Reineckate** salt, providing precise information on bond lengths, bond angles, and the overall coordination geometry of the chromium(III) center. The structure reveals an octahedral coordination around the chromium atom, with the two ammonia ligands in a trans configuration.[\[3\]](#)[\[9\]](#)

Experimental Protocol:

- **Crystal Growth:** Suitable single crystals for X-ray diffraction can be obtained by slow evaporation of a saturated solution of **Reineckate** salt in a suitable solvent.
- **Data Collection:** A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. Diffraction data are collected at a specific temperature (often low temperature to reduce thermal vibrations).
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined using specialized software.

Crystallographic Data:

Parameter	Value	Reference
Crystal System	Monoclinic	[11]
Space Group	P2 ₁ /c	[11]
a (Å)	13.26	[11]
b (Å)	7.84	[11]
c (Å)	11.12	[11]
β (°)	99.8	[11]
Z (formula units/cell)	4	[11]

Thermal Analysis: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis provides information on the thermal stability and decomposition behavior of **Reineckate** salt.

Experimental Protocol:

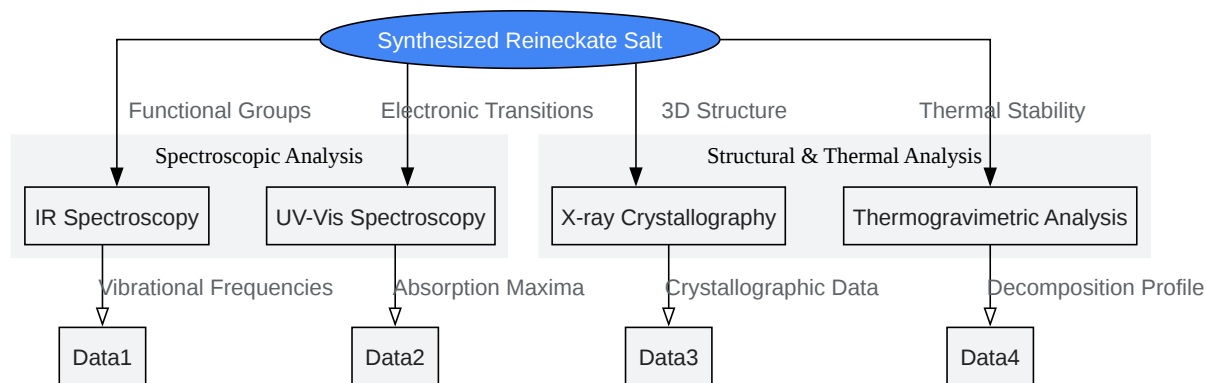
- **Sample Preparation:** A small, accurately weighed amount of the dried **Reineckate** salt is placed in an alumina or platinum crucible.
- **Data Acquisition:** The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) using a thermogravimetric analyzer. The mass of the sample is continuously monitored as a function of temperature.

Thermal Decomposition Data:

Temperature Range (°C)	Mass Loss (%)	Description of Decomposition Step
~100 - 150	~5%	Loss of one molecule of water of crystallization.
~200 - 300	Variable	Decomposition of the complex, involving the loss of ammonia and thiocyanate ligands. The decomposition products can be complex.
> 300	Significant	Further decomposition to chromium oxides at higher temperatures.

Note: The exact decomposition temperatures and mass losses can be influenced by the heating rate and the atmosphere used during the analysis.

Characterization Workflow



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Caption: Logical workflow for the characterization of **Reineckate** salt.

Safety Precautions

- **Toxicity:** **Reineckate** salt and its starting materials are toxic. Ammonium dichromate is a known carcinogen and a strong oxidizing agent. Thiocyanates can release toxic hydrogen cyanide gas upon acidification or heating.[4][5]
- **Handling:** All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
- **Waste Disposal:** All chemical waste should be disposed of in accordance with institutional and local regulations.

This technical guide provides a solid foundation for the synthesis and comprehensive characterization of **Reineckate** salt. By following the detailed protocols and utilizing the provided data, researchers can confidently prepare and verify the quality of this important inorganic complex for their specific applications.

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